

GSK690693: A Technical Guide to Its Kinase Profile and Off-Target Effects

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Compound of Interest

Compound Name: Gsk 690693

Cat. No.: B1683982

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For Researchers, Scientists, and Drug Development Professionals

GSK690693 is a potent, ATP-competitive pan-Akt inhibitor with significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] This technical guide provides a comprehensive overview of its kinase profile, off-target effects, and the experimental methodologies used for its characterization. The information is intended to assist researchers and drug development professionals in designing experiments and interpreting data related to this compound.

Core Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor of the Akt kinases, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[3] This inhibition leads to a reduction in the phosphorylation of key signaling molecules in the PI3K/Akt pathway, such as GSK3 β , PRAS40, and FKHR/FKHRL1, ultimately inducing apoptosis in sensitive cancer cell lines.[4] The compound has demonstrated the ability to inhibit cell growth and induce apoptosis in various cancer cell lines, with IC50 values for cell proliferation ranging from the low nanomolar to the micromolar range.[5]

Kinase Inhibition Profile

GSK690693 is a highly potent inhibitor of the Akt isoforms. However, it also exhibits activity against other kinases, particularly within the AGC and CAMK kinase families.[3][4]

Primary Targets: Akt Kinase Family

Kinase	IC50 (nM)
Akt1	2[2][3][4]
Akt2	13[2][3][4]
Akt3	9[2][3][4]

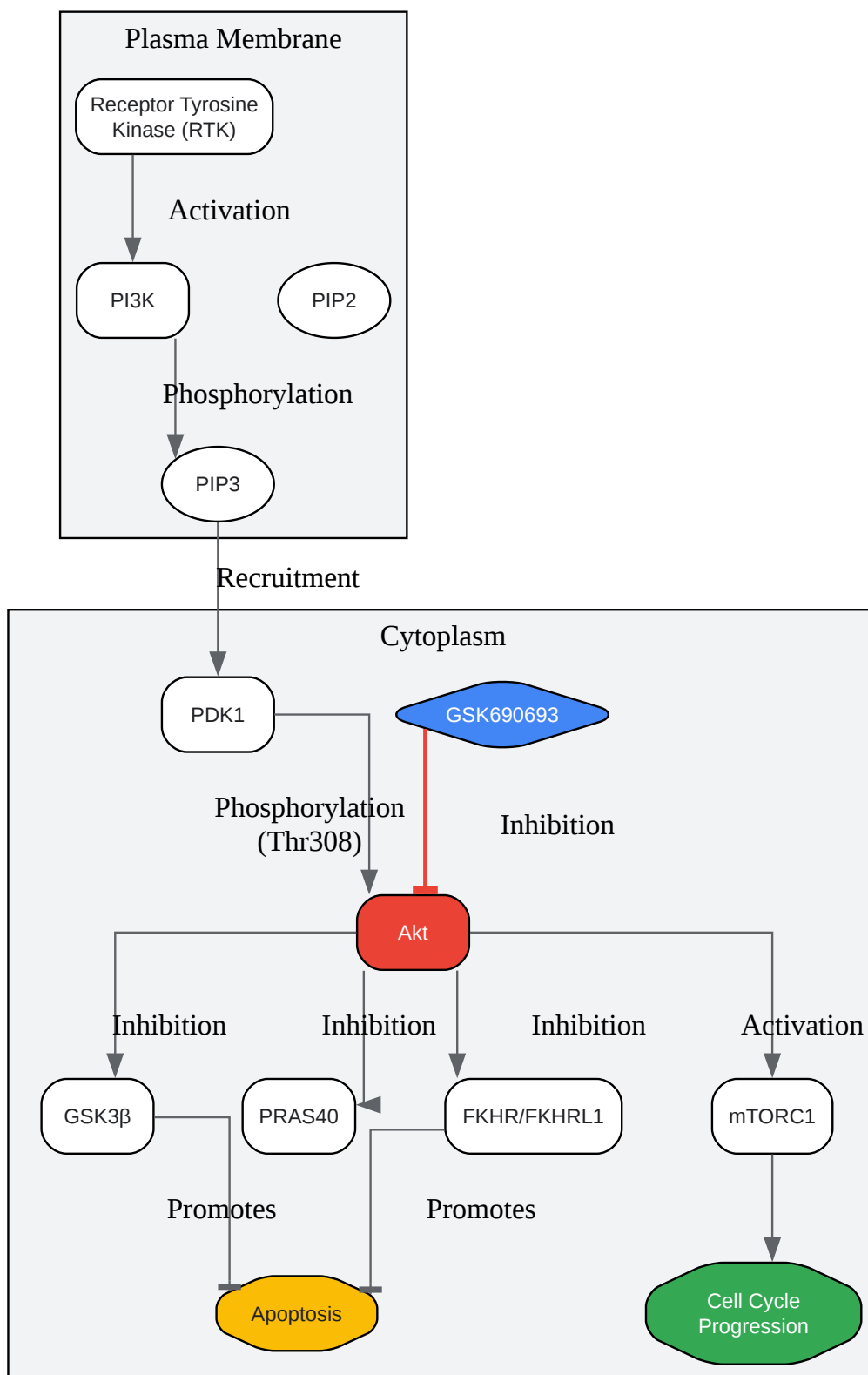
Off-Target Kinase Profile

GSK690693 demonstrates inhibitory activity against a number of other kinases, which should be considered when designing and interpreting experiments.[3][4]

Kinase Family	Kinase	IC50 (nM)
AGC	PKA	24[4]
AGC	PrkX	5[4]
AGC	PKC isozymes	2-21[4]
CAMK	AMPK	50[4]
CAMK	DAPK3	81[4]
STE	PAK4	10[4]
STE	PAK5	52[4]
STE	PAK6	6[4]

Signaling Pathway Inhibition

GSK690693's primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism.



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Diagram 1: PI3K/Akt Signaling Pathway Inhibition by GSK690693.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC₅₀ of GSK690693 against a target kinase.

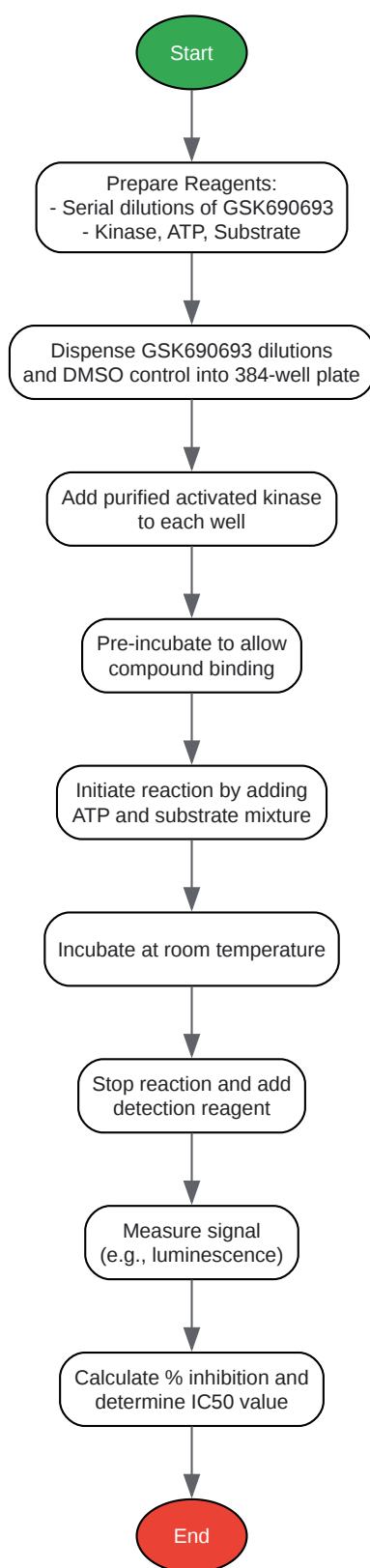
1. Reagents and Materials:

- Purified, activated kinase (e.g., His-tagged full-length Akt1, 2, or 3 expressed in baculovirus and activated with PDK1 and MK2).[\[4\]](#)
- GSK690693 stock solution (e.g., 10 mM in DMSO).
- Kinase buffer.
- ATP.
- Substrate peptide.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- 384-well plates.

2. Procedure:

- Prepare serial dilutions of GSK690693 in kinase buffer.
- Add the diluted GSK690693 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the purified activated kinase to the wells and incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow for compound binding.[\[4\]](#)
- Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
- Allow the reaction to proceed for a specified time at room temperature.
- Stop the reaction and detect the amount of product formed using a suitable detection reagent.

- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each GSK690693 concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.



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